

Introduction: A Versatile Ortho-Substituted Building Block

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Compound of Interest

Compound Name: Methyl 2-bromo-6-methylbenzoate

Cat. No.: B1631332

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Methyl 2-bromo-6-methylbenzoate (CAS No. 99548-56-8) is a substituted aromatic ester that has emerged as a critical building block in modern organic synthesis.^[1] Its structural arrangement, featuring a bromine atom and a methyl ester group ortho to a methyl group on a benzene ring, imparts a unique reactivity profile. This strategic placement of functional groups makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.^{[2][3]}

The presence of a sterically hindered ester and a reactive bromo-substituent allows for selective, sequential chemical transformations. The bromine atom acts as a versatile handle for introducing molecular complexity via cross-coupling reactions, while the ester and methyl groups can be further modified or used to modulate the electronic and steric properties of the target molecule.^[1] This guide will provide a detailed exploration of this compound, from its fundamental properties to its application in advanced synthetic workflows.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The key properties of **Methyl 2-bromo-6-methylbenzoate** are summarized below.

Core Properties

Property	Value	Reference(s)
CAS Number	99548-56-8	[4][5]
Molecular Formula	C ₉ H ₉ BrO ₂	[4][6]
Molecular Weight	229.07 g/mol	[4][6]
Appearance	Colorless to light yellow liquid	[2][4][7]
Melting Point	~25-27 °C	[2]
Boiling Point	~231 °C (at 760 Torr)	[2]
Density	~1.433 g/cm ³	[6]
Solubility	Soluble in many organic solvents (e.g., ether, benzene, ethanol)	[2]
Synonyms	2-Bromo-6-methyl-benzoic acid methyl ester; Benzoic acid, 2-bromo-6-methyl-, methyl ester	[4]

Spectroscopic Signature for Structural Validation

While experimental spectra should always be acquired for batch-specific validation, the expected spectroscopic data based on the compound's structure provides a crucial reference for confirmation. The following table outlines the anticipated signals in key spectroscopic methods.

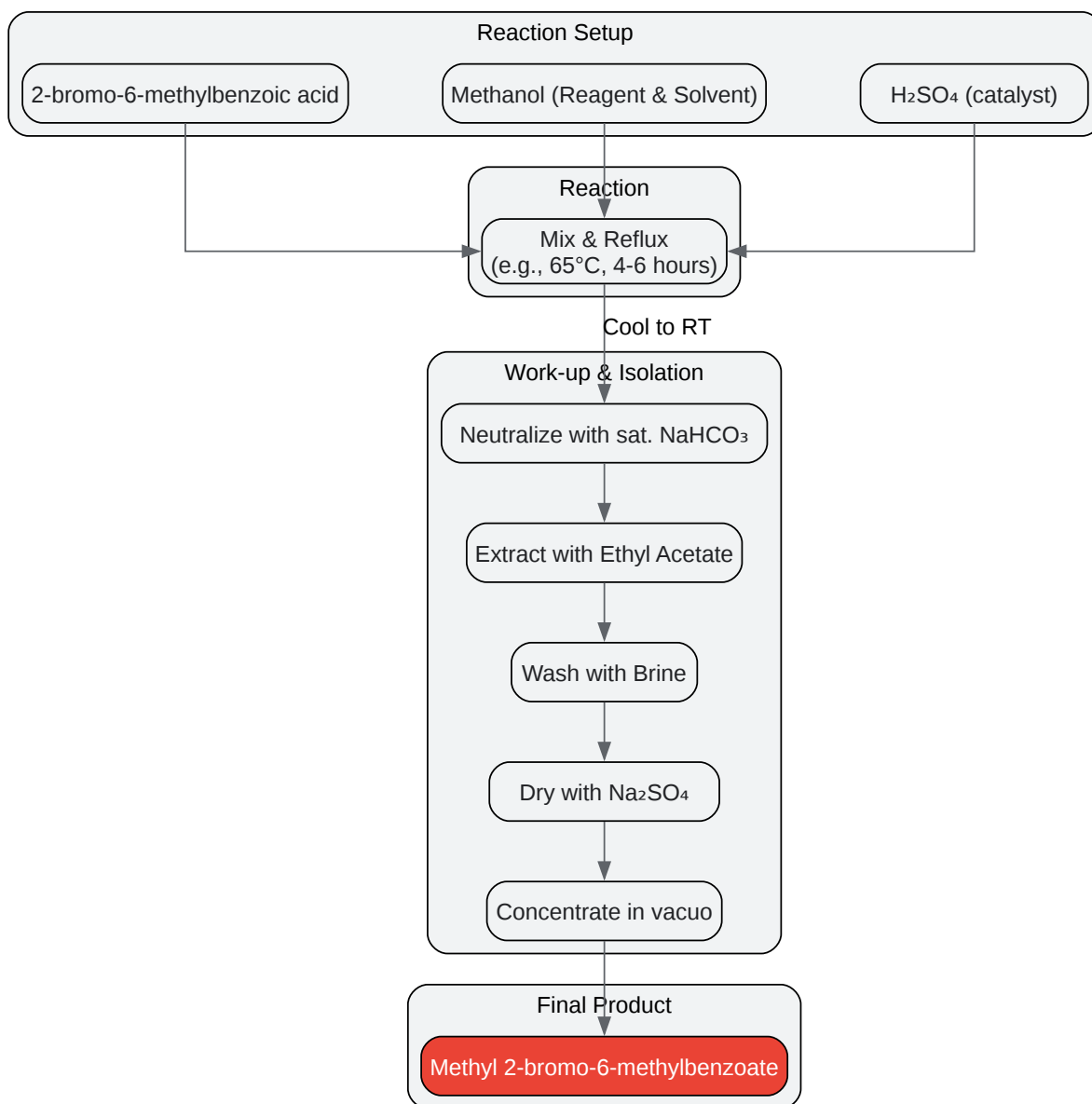
Method	Expected Features
^1H NMR	Aromatic Protons (3H): Signals expected in the aromatic region (~7.0-7.5 ppm), likely appearing as a multiplet or distinct doublets and a triplet, reflecting the three protons on the substituted ring. Ester Methyl Protons (3H): A sharp singlet around 3.9 ppm. Ring Methyl Protons (3H): A sharp singlet around 2.4-2.6 ppm.
^{13}C NMR	Carbonyl Carbon: Signal around 165-170 ppm. Aromatic Carbons (6C): Multiple signals in the 120-140 ppm range. The carbon bearing the bromine atom (C-Br) would be shifted upfield compared to the others. Ester Methyl Carbon: Signal around 52 ppm. Ring Methyl Carbon: Signal around 20-22 ppm.
IR Spectroscopy	C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm^{-1} . C-O Stretch (Ester): A strong band in the 1100-1300 cm^{-1} region. Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm^{-1} region. C-Br Stretch: A band in the 500-650 cm^{-1} region.
Mass Spec. (EI)	Molecular Ion (M^+): A characteristic pair of peaks at m/z 228 and 230 with an approximate 1:1 intensity ratio, which is the isotopic signature of a single bromine atom. Key Fragments: Loss of the methoxy group ($-\text{OCH}_3$) leading to a fragment at m/z 197/199; loss of the carbomethoxy group ($-\text{COOCH}_3$) leading to a fragment at m/z 169/171.

Synthesis and Purification: A Validated Protocol

The most common and reliable method for preparing **Methyl 2-bromo-6-methylbenzoate** is through the Fischer esterification of its corresponding carboxylic acid precursor, 2-bromo-6-

methylbenzoic acid.

Synthesis Workflow Diagram



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Caption: Fischer Esterification Workflow for **Methyl 2-bromo-6-methylbenzoate**.

Step-by-Step Experimental Protocol

- **Reagent Charging:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-6-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 volumes).
 - **Causality:** Methanol serves as both a reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirring solution.
 - **Causality:** The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
- **Reaction:** Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching and Neutralization:** Cool the reaction mixture to room temperature. Slowly pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
 - **Trustworthiness:** This step is self-validating. The addition of bicarbonate will cause effervescence (CO_2 evolution) as it neutralizes the sulfuric acid catalyst and any remaining carboxylic acid. Continue adding until the effervescence ceases, confirming complete neutralization.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL). Combine the organic layers.
 - **Causality:** The desired ester product is significantly more soluble in the organic phase than in the aqueous phase, allowing for its efficient separation.

- **Washing:** Wash the combined organic layers with brine (saturated NaCl solution).
 - **Causality:** The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.^[6]
- **Purity Assessment:** The resulting crude product, typically a colorless to pale yellow oil or liquid, can be used directly for many applications or further purified by column chromatography if high purity (e.g., >98%) is required.^{[6][7]}

Reactivity and Key Synthetic Transformations

The synthetic utility of **Methyl 2-bromo-6-methylbenzoate** stems from the orthogonal reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond is the primary site for building molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations.^{[1][3]} These reactions allow for the formation of C-C, C-N, and C-O bonds, enabling the attachment of diverse aryl, alkyl, or amino groups at the 2-position.

- **Expertise Insight:** The steric hindrance from the adjacent methyl and ester groups can influence the reaction kinetics. The choice of phosphine ligand for the palladium catalyst is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition step and promote efficient reductive elimination.

General Cross-Coupling Scheme

Caption: General pathway for Pd-catalyzed cross-coupling reactions.

Ester Group Manipulations

The methyl ester provides a secondary reaction site. It can be:

- Hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions.
- Reduced to a primary alcohol (2-(hydroxymethyl) group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
- Transformed into an amide via aminolysis.

This dual reactivity allows for a modular approach to synthesis, where the core aromatic scaffold is first elaborated via cross-coupling, followed by modification of the ester group.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of biologically active molecules, including antibacterial and anti-tumor drugs.^[2] Its structure is often found within the core of various pharmaceutical candidates.

The incorporation of a methyl group, such as the one at the 6-position, is a common strategy in drug design. This is often referred to as the "magic methyl" effect, where the addition of a small methyl group can profoundly improve a compound's metabolic stability, binding affinity, or solubility.^[8] For example, a strategically placed methyl group can block a site of metabolic oxidation or enforce a bioactive conformation, leading to enhanced pharmacokinetic and pharmacodynamic properties.^[8] **Methyl 2-bromo-6-methylbenzoate** provides a ready-made scaffold that incorporates this feature from the start of a synthetic campaign.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

Aspect	Guideline	Reference(s)
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.	[2] [9]
Handling	Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes.	[9] [10]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.	[2] [9]
First Aid (Eyes)	Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.	[9] [11]
First Aid (Skin)	Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.	[9] [11]
First Aid (Inhalation/Ingestion)	Move to fresh air. If ingested, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.	[11]
Fire Fighting	Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.	[10]

Conclusion

Methyl 2-bromo-6-methylbenzoate is more than just a chemical intermediate; it is a versatile and powerful tool for synthetic innovation. Its well-defined reactivity, characterized by an accessible handle for cross-coupling and a modifiable ester group, provides chemists with a reliable platform for the efficient construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in research and development, particularly in the quest for novel therapeutics and advanced materials.

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